N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-11-12-24-13-18(23-20(24)21-14)15-7-9-17(10-8-15)22-19(25)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGOPGAYCVNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization, such as nitration, reduction, and acylation, to introduce the benzamide moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in anti-tuberculosis research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, such as cyclin-dependent kinases, which play a role in cell cycle regulation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl)acetamide
- 2-methylimidazo[1,2-a]pyridine
- 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
Uniqueness
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific structural features, which confer distinct biochemical properties. Its ability to inhibit cyclin-dependent kinases sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
The compound this compound belongs to a class of imidazo[1,2-a]pyrimidine derivatives, which have been studied for their various pharmacological properties. These compounds are known to exhibit a range of biological activities including antibacterial, antiviral, and anticancer effects.
2. Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Step 1: Formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions.
- Step 2: Coupling with a phenyl group via amide bond formation.
This synthetic route allows for the introduction of various substituents that can modulate biological activity.
3.1 Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit antimicrobial properties. For instance, studies have shown that certain analogs display potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
3.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. The structure-activity relationship (SAR) studies suggest that modifications on the imidazo[1,2-a]pyrimidine ring can enhance its cytotoxicity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Interaction: The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and leading to cell death.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
5. Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study A: A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 10 mg/kg.
- Study B: Another investigation reported a reduction in bacterial load in infected mice models treated with this compound compared to controls.
6. Conclusion
This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Ongoing research is required to fully elucidate its mechanisms and optimize its pharmacological properties for therapeutic applications.
Q & A
Q. What are the standard synthetic protocols for N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyrimidine core via cyclization of 2-aminopyrimidine derivatives with α-bromoketones or aldehydes under reflux conditions.
- Step 2 : Coupling the core with a benzamide-substituted phenyl group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed in experimental settings?
Structural validation employs:
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy to verify substituent positions (e.g., methyl group at position 7, benzamide linkage).
- Mass spectrometry to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Kinase inhibition assays : Measure IC values against cyclin-dependent kinases (CDKs) using fluorescence-based ADP-Glo™ kits.
- Cell proliferation assays : Test efficacy in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its CDK inhibitory activity?
Key modifications to explore:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzamide moiety to enhance binding affinity.
- Core rigidity : Replace the methyl group at position 7 with bulkier substituents (e.g., ethyl, isopropyl) to improve selectivity for CDK2 vs. CDK4.
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CDK ATP-binding pockets .
Q. How should researchers address contradictions in reported kinase inhibition data?
Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Compound purity : Reassess via HPLC (>98% purity) and elemental analysis.
- Cell-based target engagement : Use NanoBRET™ assays to verify target modulation in live cells .
Q. What mechanistic studies elucidate its mode of action beyond kinase inhibition?
Advanced approaches include:
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
Challenges like poor solubility or metabolic instability can be addressed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
